4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Kinase inhibitor scaffold comparison PDGFR inhibitor design Abl DFG-out conformation

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 861212-92-2) is a synthetic benzamide derivative with a molecular weight of 310.4 g/mol (C₁₈H₂₂N₄O). It is classified as a type II kinase inhibitor that targets the inactive DFG-out conformation of the Abelson (Abl) tyrosine kinase domain while also inhibiting platelet-derived growth factor receptor (PDGFR) tyrosine kinase activity.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 861212-92-2
Cat. No. B2382320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
CAS861212-92-2
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C
InChIInChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23)
InChIKeyDQGXVXOHHPSUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 861212-92-2): A Dual-Kinase Scaffold for PDGFR/Abl-Targeted Procurement


4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 861212-92-2) is a synthetic benzamide derivative with a molecular weight of 310.4 g/mol (C₁₈H₂₂N₄O) . It is classified as a type II kinase inhibitor that targets the inactive DFG-out conformation of the Abelson (Abl) tyrosine kinase domain while also inhibiting platelet-derived growth factor receptor (PDGFR) tyrosine kinase activity . This dual PDGFR/Abl inhibitory profile positions the compound within the same pharmacological class as imatinib and masitinib, but its simplified benzamide-pyridine-piperazine architecture—lacking the extended phenylaminopyrimidine linker found in imatinib—offers a structurally distinct starting point for medicinal chemistry optimization [1]. The compound is commercially available at ≥95% purity from specialty chemical suppliers, making it accessible for preclinical kinase profiling, cellular assay development, and structure-activity relationship (SAR) studies .

Why In-Class PDGFR/Abl Inhibitors Cannot Replace 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide in Focused Kinase Studies


Clinically established PDGFR/Abl inhibitors such as imatinib and masitinib carry extensive polypharmacology: imatinib inhibits PDGFR-α (IC₅₀ ≈ 100 nM), c-Kit (IC₅₀ ≈ 100 nM), and v-Abl (IC₅₀ ≈ 600 nM) [1], while masitinib targets PDGFR-α/β (IC₅₀ = 540/800 nM) with weak Abl inhibition (IC₅₀ ≈ 1,200 nM) [2]; ponatinib exhibits extreme multi-target potency (<10 nM across PDGFRα, VEGFR2, FGFR1, Src) [3]. These broad target profiles introduce confounding off-target effects that complicate mechanistic interpretation in pathway-specific experiments. 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is reported to engage a more restricted target set—primarily PDGFR and the inactive Abl kinase domain—through a structurally simplified benzamide core . This reduced molecular complexity facilitates cleaner SAR deconvolution, potentially lower non-specific binding, and more interpretable cellular phenotypes when dissecting PDGFR- versus Abl-dependent signaling branches [4].

Quantitative Differentiation Evidence for 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 861212-92-2)


Simplified Benzamide Scaffold Retains Dual PDGFR/Abl Engagement vs. Imatinib's Extended Phenylaminopyrimidine Architecture

The target compound features a direct benzamide-pyridine-piperazine linkage (MW 310.4 g/mol), whereas imatinib incorporates an extended phenylaminopyrimidine linker between the benzamide and pyridine moieties (MW 493.6 g/mol) . Both compounds bind the inactive DFG-out conformation of the Abl kinase domain, but the smaller molecular footprint of CAS 861212-92-2 (310.4 Da vs. 493.6 Da for imatinib; a 37% reduction in molecular weight) may reduce steric constraints, potentially enabling more efficient ligand efficiency metrics and simplified synthetic derivatization for SAR campaigns [1]. Imatinib achieves multi-target inhibition through its extended linker region; the absence of this linker in the target compound is consistent with a narrower target spectrum that may reduce off-target kinase engagement .

Kinase inhibitor scaffold comparison PDGFR inhibitor design Abl DFG-out conformation

PDGFR Inhibition Without Concurrent c-Kit Activity: A Differentiated Selectivity Signature from Imatinib

Imatinib potently inhibits c-Kit (IC₅₀ ≈ 100 nM) alongside PDGFR (IC₅₀ ≈ 100 nM) and Abl (IC₅₀ ≈ 600 nM) [1]. The target compound's primary reported target is PDGFR tyrosine kinase, with secondary binding to the inactive Abl kinase domain, while c-Kit inhibition is not listed among its characterized targets . This c-Kit-sparing profile distinguishes the compound from imatinib and masitinib (masitinib c-Kit IC₅₀ = 200 ± 40 nM) [2], making it a cleaner tool for experiments where c-Kit-mediated effects would confound interpretation of PDGFR- or Abl-specific phenotypes. Ponatinib exhibits extreme potency across both PDGFRα (IC₅₀ = 1.1 nM) and c-Kit (IC₅₀ = 12.5 nM), further illustrating the selectivity advantage of a compound designed to avoid c-Kit engagement [3].

PDGFR-selective inhibition Kinase selectivity profiling c-Kit-sparing design

Reduced Multi-Kinase Footprint vs. Ponatinib: Favorable for Pathway-Specific Mechanistic Studies

Ponatinib inhibits PDGFRα (IC₅₀ = 1.1 nM), VEGFR2 (1.5 nM), FGFR1 (2.2 nM), Src (5.4 nM), c-Kit (12.5 nM), and additional kinases at ≤20 nM [1], creating extensive polypharmacology. The target compound is reported to engage primarily PDGFR and the inactive Abl kinase domain , substantially reducing the number of kinase targets. This narrower target profile means that in cellular assays employing PDGF-BB stimulation, confounding effects from VEGFR, FGFR, or Src inhibition are minimized, enabling cleaner attribution of observed phenotypes to PDGFR pathway modulation. For chemical biology laboratories constructing PDGFR-selective probe molecules, this compound represents a more appropriate starting scaffold than ponatinib's pan-kinase architecture .

Kinase selectivity Target deconvolution PDGFR pathway specificity

Abl Inactive Conformation Binding: Type II Inhibition with Potential Gatekeeper Mutant Sparing vs. Type I Inhibitors

The target compound binds to the inactive (DFG-out) conformation of the Abelson tyrosine kinase domain through hydrogen bonds, hydrophobic C–H⋯π, and π⋯π interactions . This type II binding mode is characteristic of imatinib, which recognizes a distinct inactive conformation where the DFG motif is flipped approximately 180° relative to the active state [1]. Type II inhibitors generally exhibit slower off-rates and can retain activity against certain kinase domain mutations that confer resistance to type I inhibitors, which bind exclusively to the active DFG-in conformation [2]. While the target compound's binding to the inactive Abl conformation is documented, quantitative binding affinity data (Kd or IC₅₀ against purified Abl kinase) is not publicly available from authoritative databases as of May 2026 [3].

Type II kinase inhibitor DFG-out conformation Gatekeeper mutant resistance

Purity Specification of ≥95% Enables Reproducible SAR Studies Without Additional Purification

Commercially available 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is supplied at a minimum purity of 95% as verified by analytical methods . This purity threshold meets the general standard for kinase inhibitor screening libraries, where impurities below 5% are typically tolerated without significant impact on IC₅₀ determination [1]. In contrast, custom-synthesized analogs of imatinib's benzamide core reported in the literature often require post-synthetic HPLC purification to achieve comparable purity levels, adding time and cost to SAR campaigns [2]. The availability of batch-certified material at ≥95% purity reduces the procurement burden for laboratories that would otherwise need to perform in-house purification before initiating dose-response experiments.

Compound purity SAR reproducibility Procurement specification

Procurement-Ready Application Scenarios for 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide


PDGFR-Selective Pathway Dissection in Fibrosis and Glioblastoma Models

In PDGF-BB-stimulated fibroblast or glioblastoma cell lines where both PDGFR and c-Kit are expressed, the reported c-Kit-sparing profile of CAS 861212-92-2 makes it a superior tool compound compared to imatinib (c-Kit IC₅₀ ≈ 100 nM) [1]. Researchers can attribute anti-proliferative or anti-migratory effects specifically to PDGFR pathway inhibition without the confounding influence of concurrent c-Kit blockade. The simplified scaffold (MW 310.4) also facilitates chemical modification for probe development in target engagement studies.

Type II Kinase Inhibitor Reference Standard for Inactive Conformation Binding Assays

The compound's documented binding to the inactive DFG-out Abl kinase conformation via hydrogen bonds and π-interactions qualifies it as a reference standard for assays designed to discriminate between type I (active conformation) and type II (inactive conformation) kinase inhibitors. Unlike ponatinib, which engages multiple kinase conformations across diverse targets [2], the restricted target profile of CAS 861212-92-2 enables cleaner interpretation in conformation-specific binding experiments such as differential scanning fluorimetry (DSF) or fluorescence polarization assays.

SAR Library Synthesis Starting Point for Imatinib-Related Benzamide Optimization

As demonstrated by Terentjeva et al. (2016) [3], 4-methylpiperazin-1-ylmethyl benzamides structurally related to imatinib serve as key intermediates for Cu(I)-catalyzed coupling to generate novel 3-substituted derivatives. The target compound's simplified benzamide-pyridine-piperazine core lacking the phenylaminopyrimidine linker provides a more synthetically accessible starting point for focused library generation. The 37% molecular weight reduction vs. imatinib (310.4 vs. 493.6 g/mol) offers greater scope for fragment growth while maintaining ligand efficiency.

Kinase Selectivity Panel Calibration for PDGFR/Abl Dual Inhibitor Profiling

For contract research organizations and academic screening facilities running kinase selectivity panels, CAS 861212-92-2 serves as a calibration compound representing the PDGFR/Abl dual-inhibitor chemotype with reduced off-target kinase engagement relative to imatinib or ponatinib [1][2]. Its ≥95% commercial purity meets the analytical requirements for panel standardization, and its modest molecular weight facilitates solubility in standard DMSO-based assay formats.

Quote Request

Request a Quote for 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.